7-Bromoimidazo[1,5-b]pyridazine
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Overview
Description
7-Bromoimidazo[1,5-b]pyridazine is a heterocyclic compound that features a bromine atom attached to the imidazo[1,5-b]pyridazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination steps. The reaction conditions often involve the use of solvents like ethyl acetate and reagents such as tert-butyl hydroperoxide (TBHP) for the bromination process .
Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings to achieve these goals.
Chemical Reactions Analysis
Types of Reactions: 7-Bromoimidazo[1,5-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
7-Bromoimidazo[1,5-b]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 7-Bromoimidazo[1,5-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,2-b]pyridazine: A closely related compound with variations in the position of the nitrogen atoms within the ring structure.
3-Bromoimidazo[1,2-a]pyridine: A compound with a similar bromine substitution but different core structure
Uniqueness: 7-Bromoimidazo[1,5-b]pyridazine is unique due to its specific arrangement of nitrogen atoms and the presence of a bromine atom, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H4BrN3 |
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Molecular Weight |
198.02 g/mol |
IUPAC Name |
7-bromoimidazo[1,5-b]pyridazine |
InChI |
InChI=1S/C6H4BrN3/c7-6-8-4-5-2-1-3-9-10(5)6/h1-4H |
InChI Key |
FLVMCJUHITYJPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N2N=C1)Br |
Origin of Product |
United States |
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